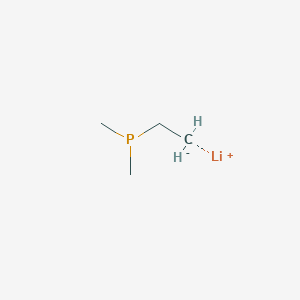
lithium;ethyl(dimethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethyl(dimethyl)phosphane is a tertiary phosphine compound characterized by the presence of a lithium atom bonded to an ethyl group and a dimethylphosphane group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(dimethyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of ethylmagnesium bromide with dimethylchlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs large-scale organometallic reactions. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Catalysts like palladium or platinum are employed to facilitate addition reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Addition: Phosphine adducts with alkenes or alkynes.
Aplicaciones Científicas De Investigación
Lithium;ethyl(dimethyl)phosphane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium;ethyl(dimethyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate various catalytic cycles. The compound’s interaction with molecular targets, such as enzymes or metal ions, often involves the formation of stable complexes that modulate the activity of the target .
Comparación Con Compuestos Similares
Similar Compounds
Lithium;dimethylphosphane: Similar structure but lacks the ethyl group.
Lithium;ethyl(diphenyl)phosphane: Contains phenyl groups instead of methyl groups.
Lithium;ethyl(diethyl)phosphane: Contains ethyl groups instead of methyl groups.
Uniqueness
Lithium;ethyl(dimethyl)phosphane is unique due to its specific combination of ethyl and dimethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propiedades
Número CAS |
74952-82-2 |
|---|---|
Fórmula molecular |
C4H10LiP |
Peso molecular |
96.1 g/mol |
Nombre IUPAC |
lithium;ethyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H10P.Li/c1-4-5(2)3;/h1,4H2,2-3H3;/q-1;+1 |
Clave InChI |
XARXMXLGYVNCSF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CP(C)C[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


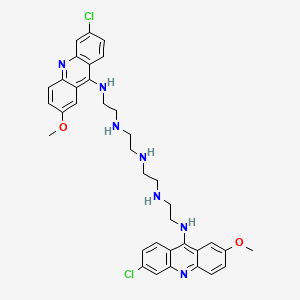
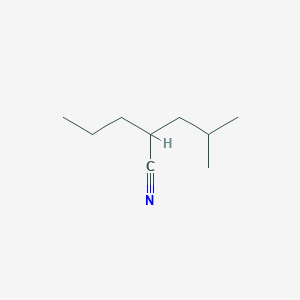

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
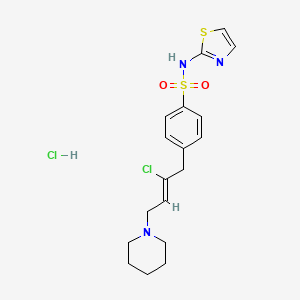
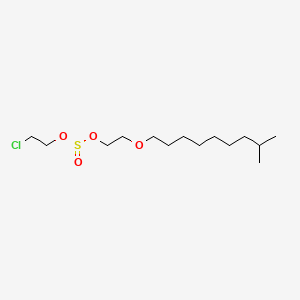

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
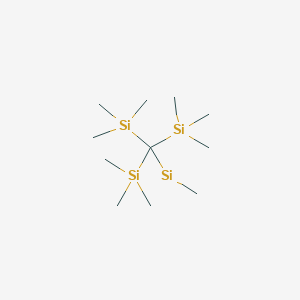

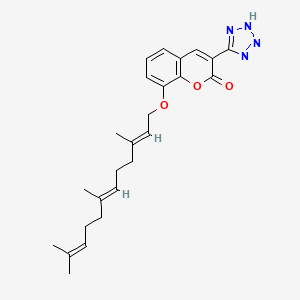
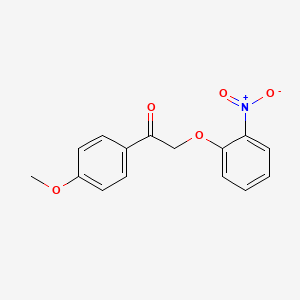
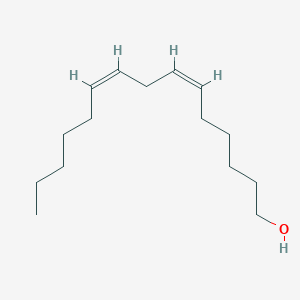
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
